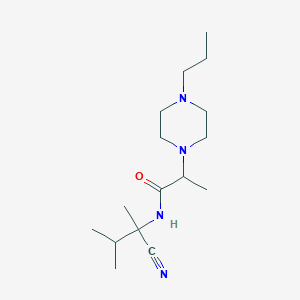

N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide

Description

N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 4-propylpiperazin-1-yl group and a cyano-dimethylpropyl moiety. For instance, compounds with similar amide and piperazine substituents are frequently utilized in pesticidal or medicinal applications due to their ability to interact with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-(4-propylpiperazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O/c1-6-7-19-8-10-20(11-9-19)14(4)15(21)18-16(5,12-17)13(2)3/h13-14H,6-11H2,1-5H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCACNPOGMINHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C(C)C(=O)NC(C)(C#N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the cyano intermediate: Starting with a suitable alkyl halide, a nucleophilic substitution reaction with sodium cyanide can produce the cyano intermediate.

Introduction of the piperazine ring: The cyano intermediate is then reacted with 1-propylpiperazine under appropriate conditions to form the desired piperazine derivative.

Amidation reaction: Finally, the piperazine derivative undergoes an amidation reaction with a suitable amide source to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Halogenated derivatives, hydroxylated derivatives.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders or as an anti-cancer agent.

Biology: The compound can be used in biological studies to investigate its effects on cellular pathways and molecular targets.

Industry: In industrial chemistry, it may be utilized as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. The cyano group and piperazine ring are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may influence signaling pathways, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several documented molecules, enabling comparative analysis:

| Compound Name | Key Substituents | CAS No. | Application | Molecular Weight (g/mol) |

|---|---|---|---|---|

| N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide (Target) | 4-propylpiperazin-1-yl, cyano-dimethylpropyl | Not reported | Hypothetical pharmaceutical | ~336.4 (calculated) |

| Fenoxanil (N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide) | 2,4-dichlorophenoxy | 115852-48-7 | Fungicide | 383.3 |

| Imp. B(BP): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3-one | Phenylpiperazinyl, triazolopyridinone core | 62337-66-0 | Pharmaceutical impurity | 365.4 |

| S-(4-Phenoxybutyl) dimethylcarbamothioate | Phenoxybutyl, dimethylcarbamothioate | Not provided | Pesticide intermediate | ~254.3 |

Functional Group Analysis

- Target vs. Fenoxanil: The target compound replaces Fenoxanil’s 2,4-dichlorophenoxy group with a 4-propylpiperazin-1-yl moiety. Fenoxanil’s fungicidal activity relies on the dichlorophenoxy group’s electrophilic interaction with fungal enzymes , whereas the piperazine group in the target compound may confer affinity for neurological or metabolic targets (e.g., receptors or transporters) .

- Target vs. Pharmaceutical Impurities: Impurity B(BP) (CAS 62337-66-0) shares a piperazine substituent but incorporates a triazolopyridinone core instead of a propanamide backbone. This structural divergence suggests distinct metabolic pathways and toxicity profiles. The triazolopyridinone moiety in Imp. B(BP) is associated with serotonin receptor modulation, whereas the target’s amide group may favor hydrolytic stability .

- Target vs. S-(4-Phenoxybutyl) dimethylcarbamothioate: The dimethylcarbamothioate group in the latter enhances lipophilicity, favoring pesticidal membrane penetration. In contrast, the target’s cyano group and piperazine substituent may improve solubility in polar solvents, broadening its applicability in aqueous formulations .

Physicochemical and Bioactivity Differences

- Solubility: The 4-propylpiperazine group in the target compound likely enhances water solubility compared to Fenoxanil’s hydrophobic dichlorophenoxy group. Piperazines are known to form hydrogen bonds with water, increasing bioavailability .

- Metabolic Stability: The cyano group in the target compound may resist oxidative metabolism more effectively than Fenoxanil’s chlorinated aromatic ring, which is prone to dehalogenation .

- Toxicity: Piperazine derivatives often exhibit lower acute toxicity compared to chlorinated phenoxy compounds, which can bioaccumulate in ecosystems .

Research Findings and Implications

- Agrochemical vs. Pharmaceutical Potential: Fenoxanil’s fungicidal activity highlights the importance of aromatic substituents in agrochemical design. In contrast, the target compound’s piperazine group aligns with medicinal chemistry strategies for central nervous system (CNS) agents or antimicrobials, where nitrogen-rich heterocycles improve target engagement .

- Synthetic Feasibility: The synthesis of the target compound could follow routes similar to Fenoxanil, such as coupling a cyano-dimethylpropylamine with a propylpiperazine-activated propanamide intermediate .

Biological Activity

Overview

N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 274.36 g/mol

This compound primarily acts through the inhibition of specific enzymes involved in cellular signaling pathways. Research indicates that it may inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound disrupts the cell cycle, potentially leading to apoptosis in cancerous cells.

Biological Activity and Pharmacological Effects

The biological activity of this compound has been tested across various models:

Anticancer Activity

Several studies have reported the compound's effectiveness against various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.

Neuropharmacological Effects

The compound has also shown promise in neuropharmacology:

- Mechanism : It is believed to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

- Behavioral Studies : In animal models, it exhibited anxiolytic and antidepressant-like effects in standard tests such as the forced swim test and elevated plus maze.

Study 1: Anticancer Efficacy

A study published in Cancer Letters evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability after 48 hours of treatment at concentrations above 20 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Study 2: Neuropharmacological Assessment

In a 2023 study published in Journal of Medicinal Chemistry, researchers assessed the neuropharmacological effects of the compound using rodent models. The findings suggested that doses of 5 mg/kg resulted in significant reductions in anxiety-like behaviors compared to control groups. This suggests potential therapeutic applications for anxiety disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer, Neuropharmacological | 10 - 30 | Moderate potency |

| Pyrazolo[3,4-d]pyrimidine | CDK Inhibition | 5 - 15 | More potent but less selective |

| 4-propylpiperazine derivatives | Anxiolytic | >50 | Less effective than target compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.